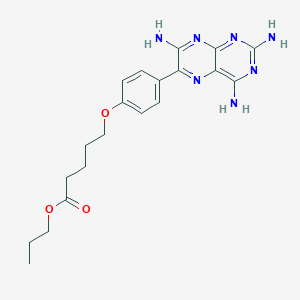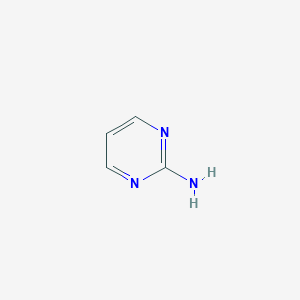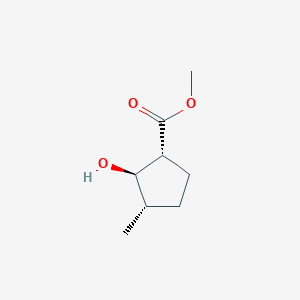
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)-, also known as Methyl 2-hydroxy-3-methylcyclopentanecarboxylate, is a chemical compound with various applications in scientific research. This compound is widely used in the synthesis of natural products and pharmaceuticals due to its unique chemical structure.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has various applications in scientific research. It is commonly used in the synthesis of natural products and pharmaceuticals. For example, Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate is a key intermediate in the synthesis of (-)-Lycorine, a natural alkaloid with anti-tumor and anti-viral activities. It is also used in the synthesis of (+)-Piperitone, a natural compound with insecticidal and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate is not well understood. However, it is believed to work by inhibiting certain enzymes in the body. For example, Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body.
Efectos Bioquímicos Y Fisiológicos
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have insecticidal and anti-tumor activities. In addition, Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, it has a unique chemical structure that can be used as a building block for the synthesis of various natural products and pharmaceuticals. However, there are also some limitations to the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate in lab experiments. For example, it is relatively unstable and can decompose over time. It is also toxic in high doses and should be handled with care.
Direcciones Futuras
There are several future directions for the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate in scientific research. One direction is the synthesis of new natural products and pharmaceuticals using Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate as a building block. Another direction is the investigation of the mechanism of action of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate and its effects on various enzymes and neurotransmitters in the body. Furthermore, the development of new methods for the synthesis of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate and its derivatives could also be an area of future research.
Conclusion:
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate is a chemical compound with various applications in scientific research. It is commonly used in the synthesis of natural products and pharmaceuticals due to its unique chemical structure. Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has various biochemical and physiological effects, including anti-inflammatory, analgesic, insecticidal, and anti-tumor activities. Although there are some limitations to the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate in lab experiments, its advantages make it a valuable tool for scientific research. There are also several future directions for the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate in scientific research, including the synthesis of new natural products and pharmaceuticals, the investigation of its mechanism of action, and the development of new synthesis methods.
Métodos De Síntesis
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate can be synthesized through various methods. One of the most common methods is the Diels-Alder reaction between 2-methylfuran and methyl vinyl ketone. This reaction produces a mixture of isomers, and the desired product can be isolated through column chromatography. Another method involves the reaction of 2-methylcyclopentanone with methyl chloroformate in the presence of a base. This method produces a single isomer of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate.
Propiedades
Número CAS |
170234-09-0 |
|---|---|
Nombre del producto |
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- |
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
methyl (1R,2R,3S)-2-hydroxy-3-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5-3-4-6(7(5)9)8(10)11-2/h5-7,9H,3-4H2,1-2H3/t5-,6+,7+/m0/s1 |
Clave InChI |
FMYPLDHLBRTIBX-RRKCRQDMSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]([C@@H]1O)C(=O)OC |
SMILES |
CC1CCC(C1O)C(=O)OC |
SMILES canónico |
CC1CCC(C1O)C(=O)OC |
Sinónimos |
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



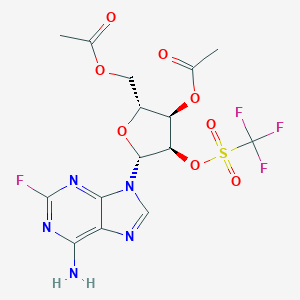
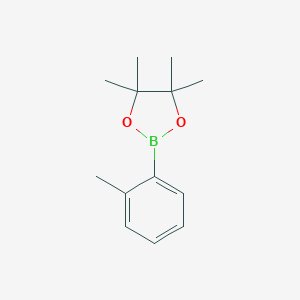
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
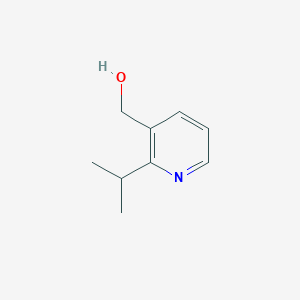
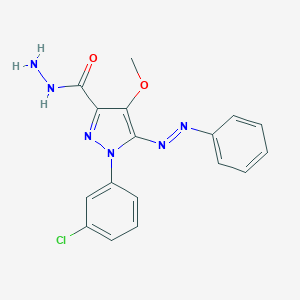
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
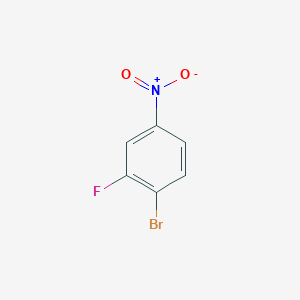
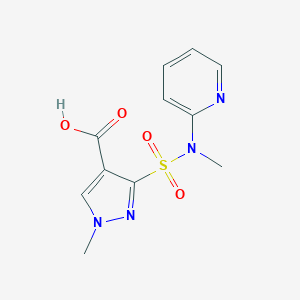
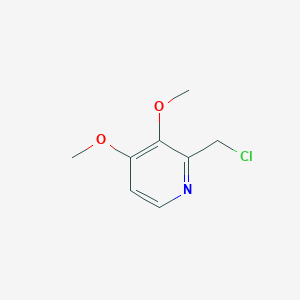
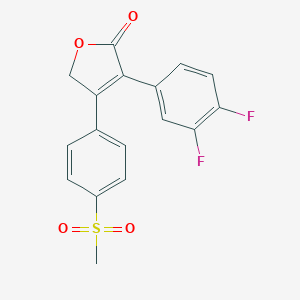
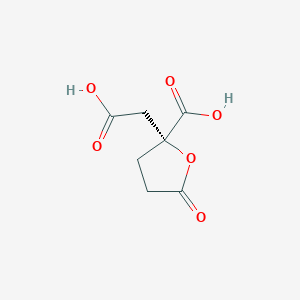
![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)
